Cas no 857494-24-7 (3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione)
3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 3-[4-(4-fluorophenyl)piperazin-1-yl]-1-propan-2-ylpyrrolidine-2,5-dione
- 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione
-
- Inchi: 1S/C17H22FN3O2/c1-12(2)21-16(22)11-15(17(21)23)20-9-7-19(8-10-20)14-5-3-13(18)4-6-14/h3-6,12,15H,7-11H2,1-2H3
- InChI Key: FIPHHOTZZXWWLW-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(=O)CC(N2CCN(C3=CC=C(F)C=C3)CC2)C1=O
3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3023-0916-2μmol |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidine-2,5-dione |
857494-24-7 | 90%+ | 2μl |
$85.5 | 2023-04-28 | |
| Life Chemicals | F3023-0916-1mg |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidine-2,5-dione |
857494-24-7 | 90%+ | 1mg |
$81.0 | 2023-04-28 | |
| Life Chemicals | F3023-0916-2mg |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidine-2,5-dione |
857494-24-7 | 90%+ | 2mg |
$88.5 | 2023-04-28 |
3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione
Introduction to 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione (CAS No. 857494-24-7) in Modern Chemical Research
3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione, identified by its CAS number 857494-24-7, represents a significant compound in the realm of medicinal chemistry and pharmacological research. This heterocyclic molecule, featuring a unique combination of piperazine and pyrrolidine moieties, has garnered attention due to its structural complexity and potential therapeutic applications. The presence of a 4-fluorophenyl group introduces electronic and steric influences that modulate its interactions with biological targets, making it a promising candidate for drug discovery.
The compound's structure consists of a piperazine ring linked to a pyrrolidine core, both of which are well-documented scaffolds in medicinal chemistry. Piperazine derivatives are widely recognized for their role in various therapeutic areas, including antipsychotics, antihistamines, and antifungals. The propan-2-yl substituent on the pyrrolidine ring further enhances the molecule's lipophilicity, which is a critical factor in drug absorption, distribution, metabolism, and excretion (ADME) profiles. This balance between polar and non-polar regions makes the compound an attractive scaffold for developing orally active pharmaceuticals.
The fluorine atom in the 4-fluorophenyl group is particularly noteworthy, as fluorine substitution can significantly influence drug properties such as metabolic stability, binding affinity, and pharmacokinetics. In recent years, fluorinated compounds have been extensively studied for their ability to improve drug efficacy and reduce off-target effects. The incorporation of fluorine into pharmaceuticals often leads to enhanced binding to biological targets due to changes in electronic distribution and steric hindrance. This feature makes 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione a valuable asset in the development of novel therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging machine learning algorithms and quantum mechanical calculations, scientists can identify potential binding modes and optimize the structure for improved efficacy. The piperazin-1-yl moiety in this compound suggests potential interactions with enzymes and receptors involved in neurological disorders, such as schizophrenia and depression. The pyrrolidine core further expands its applicability by providing additional sites for functionalization.
In vitro studies have begun to explore the pharmacological profile of 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione, revealing promising results in preliminary assays. Its ability to modulate neurotransmitter systems has been highlighted as a key area of interest. For instance, the compound has shown potential as an antagonist or partial agonist at various receptors, including serotonin 5-HT2A and dopamine D3 receptors. These interactions are particularly relevant in the treatment of central nervous system (CNS) disorders, where precise modulation of neurotransmitter activity is essential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the complex framework efficiently. The use of modern catalytic systems not only improves reaction efficiency but also minimizes waste generation, aligning with green chemistry principles. Such methodologies are crucial for sustainable drug development.
As research progresses, the applications of 3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-y l)pyrrolidine -2 ,5 -dione are expected to expand beyond CNS disorders. Its structural features make it a versatile scaffold for exploring novel therapeutic pathways in other disease areas, including inflammation and metabolic diseases. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this field.
The regulatory landscape for new chemical entities like this compound is stringent but well-established. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for advancing candidates into clinical trials. Preclinical studies must be conducted thoroughly to assess safety profiles and dosimetry before human testing can begin. These rigorous standards ensure that only compounds with demonstrated efficacy and safety progress through the development pipeline.
Future directions in research may include exploring analogs of 3 - 4 - ( 4 -fluoro phen yl ) piperazin - 1 - yl - 1 - ( propan - 2 - yl ) pyr rolid ine - 2 ,5 -dione that exhibit enhanced properties or target different biological pathways. Structure-based drug design approaches will play a pivotal role in this endeavor by providing insights into how modifications can improve potency and selectivity. The integration of experimental data with computational modeling will be key to accelerating the discovery process.
In conclusion,3 - 4 - ( 4 -fluoro phen yl ) piperazin - 1 - yl - 1 - ( propan - 2 - yl ) pyr rolid ine - 2 ,5 -dione (CAS No. 857494--24--7) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutics across multiple disease areas. As research continues unabated,this compound will undoubtedly contribute significantly to advancements in human health through innovative drug design strategies.
857494-24-7 (3-4-(4-fluorophenyl)piperazin-1-yl-1-(propan-2-yl)pyrrolidine-2,5-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)